KadoblongifolinA
Description
KadoblongifolinA (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound exhibits unique physicochemical properties, including high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and moderate solubility (0.24 mg/ml) . Its synthesis involves a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water medium at 75°C for 1.33 hours .
Properties
Molecular Formula |
C22H24O8 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(9S,10S)-3,10-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-one |
InChI |
InChI=1S/C22H24O8/c1-10-6-11-7-13(26-3)18(27-4)17(23)15(11)16-12(21(24)22(10,2)25)8-14-19(20(16)28-5)30-9-29-14/h7-8,10,23,25H,6,9H2,1-5H3/t10-,22-/m0/s1 |
InChI Key |
URCZSBOZRLIBSS-MGUXCZDKSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)[C@@]1(C)O)OCO4)OC)O)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1(C)O)OCO4)OC)O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KadoblongifolinA involves several steps, starting with the extraction of the compound from the Garcinia oblongifolia plant. The extraction process typically employs solvents such as methanol or ethanol to isolate the compound from the plant material. Following extraction, the compound undergoes purification through chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its structure and the challenges associated with its large-scale synthesis. Current methods focus on optimizing the extraction and purification processes to increase yield and purity. Advances in biotechnological approaches, such as microbial fermentation, are being explored to facilitate the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: KadoblongifolinA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
KadoblongifolinA has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying polyprenylated acylphloroglucinols and their reactivity.
Biology: The compound’s biological activities make it a valuable tool for investigating cellular processes and pathways.
Medicine: this compound’s anticancer, antiviral, and anti-inflammatory properties are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of KadoblongifolinA involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit key enzymes and signaling pathways involved in inflammation, viral replication, and cancer cell proliferation . For example, it can modulate the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the suppression of inflammatory responses and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Research Implications and Challenges
- Contradictions: this compound’s low solubility compared to analogues may limit its formulation flexibility, necessitating prodrug strategies or nano-encapsulation .
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